ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The thiazole ring is then coupled with 4-phenylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Carbamoylation: The resulting compound undergoes carbamoylation to introduce the carbamoyl group.
Sulfonylation: The compound is then sulfonylated using sulfonyl chlorides in the presence of a base.
Piperazine Introduction: Finally, the piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups.
Reduction: Reduction reactions can occur at the carbamoyl and sulfonyl groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound can be used to study the interactions between thiazole-containing molecules and biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of thiazole-based drugs.
Industrial Applications: The compound may be used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-{4-[(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate: is similar to other thiazole-based compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer a wide range of biological activities and chemical reactivity. The presence of the piperazine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
IUPAC Name |
ethyl 4-[4-[[4-(4-phenylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S2/c1-2-38-29(35)32-16-18-33(19-17-32)40(36,37)25-14-12-24(13-15-25)27(34)31-28-30-26(20-39-28)23-10-8-22(9-11-23)21-6-4-3-5-7-21/h3-15,20H,2,16-19H2,1H3,(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDANAVWTEZRALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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